oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Overview
Description
Oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a diamine derivativeIt is a white crystalline solid that forms a colorless solution in water . The diamine derivative in this compound introduces additional functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves multiple steps. The initial step typically includes the preparation of oxalic acid through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . The diamine derivative can be synthesized through a series of reactions involving the alkylation of phenol with allyl bromide, followed by etherification and subsequent reaction with ethylenediamine.
Industrial Production Methods
Industrial production of oxalic acid primarily involves the oxidation of carbohydrates using nitric acid. The process is optimized to ensure high yield and purity. The diamine derivative is produced through controlled reactions in a multi-step process, ensuring the correct functional groups are introduced at each stage.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: The compound can be reduced to formic acid under specific conditions.
Substitution: The diamine derivative can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chelating agent.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The oxalic acid moiety can chelate metal ions, affecting enzyme activity. The diamine derivative can interact with biological membranes and proteins, altering their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;N’-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of oxalic acid and a diamine derivative, providing a versatile molecule with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound.
Properties
IUPAC Name |
oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.C2H2O4/c1-2-5-14-6-3-4-7-15(14)19-13-12-18-11-10-17-9-8-16;3-1(4)2(5)6/h2-4,6-7,17H,1,5,8-13,16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWXOBHKUWKJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOCCNCCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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